molecular formula C26H28N2O5 B11036193 dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate

dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate

Cat. No.: B11036193
M. Wt: 448.5 g/mol
InChI Key: YGGVDHLBBHBBEH-UHFFFAOYSA-N
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Description

Dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate is a complex organic compound with a unique structure It features a pyrroloquinoline core, which is a fused heterocyclic system, and a benzene ring substituted with carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate typically involves multi-step organic reactions. The key steps include the formation of the pyrroloquinoline core and the subsequent functionalization of the benzene ring.

    Formation of Pyrroloquinoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include acetic anhydride and ammonium acetate.

    Functionalization of Benzene Ring: The benzene ring is functionalized with carboxylate groups through esterification reactions using dimethyl sulfate and a suitable base like sodium hydroxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzene ring, especially at positions ortho or para to the carboxylate groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can lead to the formation of partially hydrogenated products.

Scientific Research Applications

Dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of dimethyl 5-{[(1E)-8-ethyl-4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene]amino}benzene-1,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.

Properties

Molecular Formula

C26H28N2O5

Molecular Weight

448.5 g/mol

IUPAC Name

dimethyl 5-[(6-ethyl-9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)amino]benzene-1,3-dicarboxylate

InChI

InChI=1S/C26H28N2O5/c1-7-15-8-19-14(2)13-26(3,4)28-22(19)20(9-15)21(23(28)29)27-18-11-16(24(30)32-5)10-17(12-18)25(31)33-6/h8-12,14H,7,13H2,1-6H3

InChI Key

YGGVDHLBBHBBEH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C3C(=C1)C(=NC4=CC(=CC(=C4)C(=O)OC)C(=O)OC)C(=O)N3C(CC2C)(C)C

Origin of Product

United States

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